molecular formula C22H17FN4O3 B2686247 1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one CAS No. 2320857-59-6

1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one

Cat. No.: B2686247
CAS No.: 2320857-59-6
M. Wt: 404.401
InChI Key: LHTPTOZUJJHGKD-UHFFFAOYSA-N
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Description

1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a fluoropyrimidine moiety, a xanthene core, and a piperazinone ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the fluoropyrimidine moiety: This can be achieved through nucleophilic substitution reactions involving fluorine-containing reagents.

    Synthesis of the xanthene core: This step may involve cyclization reactions starting from appropriate aromatic precursors.

    Coupling of the fluoropyrimidine and xanthene units: This can be done using coupling reagents such as EDCI or DCC in the presence of a base.

    Formation of the piperazinone ring: This step might involve cyclization reactions under specific conditions such as heating or using a catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or in drug delivery systems.

    Industry: Applications in materials science, such as the development of new polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The fluoropyrimidine moiety might inhibit nucleotide synthesis, while the xanthene core could interact with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazine: Lacks the piperazinone ring.

    1-(5-chloropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one: Contains a chlorine atom instead of fluorine.

    1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)morpholine: Contains a morpholine ring instead of piperazinone.

Uniqueness

1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one is unique due to the combination of its fluoropyrimidine, xanthene, and piperazinone moieties. This unique structure may confer specific biological activities and chemical properties that are distinct from similar compounds.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(9H-xanthene-9-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3/c23-14-11-24-22(25-12-14)27-10-9-26(13-19(27)28)21(29)20-15-5-1-3-7-17(15)30-18-8-4-2-6-16(18)20/h1-8,11-12,20H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTPTOZUJJHGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NC=C(C=N5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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